
Phenazopyridine AND sulfamethoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazopyridine AND sulfamethoxazole, also known as this compound, is a useful research compound. Its molecular formula is C21H22N8O3S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urinary Tract Infections
Both compounds are frequently prescribed together for the management of UTIs. Phenazopyridine provides immediate symptomatic relief, allowing patients to tolerate the discomfort while sulfamethoxazole addresses the underlying infection. The combination has been shown to improve patient compliance and satisfaction during treatment .
Methemoglobinemia Risk
Recent case studies indicate that the concurrent use of phenazopyridine and sulfamethoxazole may lead to methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing its oxygen-carrying capacity. This risk appears heightened in older adults or those with pre-existing conditions such as chronic obstructive pulmonary disease .
Case Study Example:
A 70-year-old woman developed acute hypoxia due to methemoglobinemia after taking both medications for recurrent UTIs. Her arterial blood gas analysis revealed elevated methemoglobin levels, prompting immediate medical intervention .
Symptomatic Relief in UTI Management
Phenazopyridine's role as a symptomatic agent is critical in UTI management. It allows for improved quality of life during the initial days of antibiotic therapy when symptoms can be most severe. However, it is essential to limit its use to 2 days to avoid masking symptoms of more serious conditions .
Pharmacokinetics and Drug Interaction
When this compound are administered together, studies have shown increased plasma concentrations of phenazopyridine compared to when either drug is taken alone. Specifically, a study indicated a median increase of 60% in phenazopyridine plasma levels when combined with sulfamethoxazole . This interaction underscores the need for careful dosage management to minimize adverse effects.
Adverse Effects and Considerations
While both medications are generally well-tolerated, potential side effects include:
- Phenazopyridine : May cause gastrointestinal disturbances, headache, dizziness, or urine discoloration.
- Sulfamethoxazole : Associated with skin reactions, hematological disorders (e.g., thrombocytopenia), and hypersensitivity reactions.
The combination therapy should be approached cautiously in populations at risk for adverse reactions, particularly elderly patients or those with renal insufficiency .
Analyse Chemischer Reaktionen
Forced-Acid/Heat Degradation Pathway
Phenazopyridine undergoes degradation under acidic and thermal stress, leading to the cleavage of its azo group and hydroxylation of amino groups. The primary degradation products include:
Compound | Molecular Formula | Key Structural Features |
---|---|---|
2,6-Dihydroxy-PAP | C₁₁H₉N₃O₂ | Dihydroxylation of the pyridine ring |
6-Hydroxy-PAP | C₁₁H₁₀N₄O | Mono-hydroxylation of the pyridine ring |
6-Phenylamino-3-phenylhydrazo-pyridin-2-one (6-PA-3-PH) | C₁₇H₁₄N₄O | Formation of a hydrazo compound via azo cleavage |
Phenylhydrazine (PH) | C₁₂H₁₂N₂ | Reduction of the azo group to hydrazine derivatives |
Diaminopyridine (DAP) | C₅H₈N₂ | Complete cleavage of the azo group |
3-Hydroxy-DAP | C₅H₇N₂O | Hydroxylation of DAP |
The degradation pathway involves the following steps:
-
Azo cleavage : Breakdown of the phenylazo linkage under acidic conditions.
-
Hydroxylation : Addition of hydroxyl groups to the pyridine ring.
-
Reduction : Formation of hydrazine derivatives from the azo group .
Analytical Methodology
A stability-indicating reversed-phase HPLC method was developed to quantify Phenazopyridine and its degradation products:
Parameter | Value |
---|---|
Mobile Phase | Acetonitrile:acetate buffer (1:1, v/v, pH 4) |
Flow Rate | 1 mL/min |
Detection Wavelengths | 270 nm, 325 nm, 360 nm |
Analysis Time | <8 min |
LOD (Degradation Products) | 0.1–0.3 µg/mL |
LOQ (Degradation Products) | 0.3–1.0 µg/mL |
This method achieved a mean %RSD of 1.6% for day-to-day variations, demonstrating robustness .
Cytochrome P450 Enzyme Inhibition
Sulfamethoxazole inhibits the CYP2C9 isoform, affecting the metabolism of co-administered drugs. Key interactions include:
Drug Class | Mechanism |
---|---|
Sulfonylureas | Increased plasma levels → Hypoglycemia |
Warfarin | Enhanced anticoagulation risk |
Repaglinide | Elevated insulin secretion |
The inhibition reduces the oxidative metabolism of these drugs, leading to pharmacokinetic accumulation .
Comparative Analysis
Phenazopyridine and sulfamethoxazole exhibit distinct chemical behaviors:
Aspect | Phenazopyridine | Sulfamethoxazole |
---|---|---|
Primary Reaction | Acid/heat degradation | Enzyme inhibition (CYP2C9) |
Key Products | Azo cleavage derivatives | Metabolites of co-administered drugs |
Analytical Method | HPLC with multi-wavelength detection | Pharmacokinetic studies |
Research Implications
Eigenschaften
CAS-Nummer |
37357-66-7 |
---|---|
Molekularformel |
C21H22N8O3S |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;3-phenyldiazenylpyridine-2,6-diamine |
InChI |
InChI=1S/C11H11N5.C10H11N3O3S/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h1-7H,(H4,12,13,14);2-6H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
UBUAGHNRHMENSE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |
Kanonische SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |
Synonyme |
Azo Gantanol phenazopyridine - sulfamethoxazole phenazopyridine, sulfamethoxazole drug combinations |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.